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Compound of Interest

Compound Name: di-n-Amyl disulfide

Cat. No.: B090501

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-amyl disulfide, also known as dipentyl disulfide or by its FEMA number 4575 (for the
isomeric diisoamyl disulfide), is a generally recognized as safe (GRAS) flavoring substance
used in the food industry to impart savory, onion- and garlic-like notes.[1][2][3] Its characteristic
sulfurous aroma makes it a valuable component in creating authentic and complex flavor
profiles in a variety of food products. This document provides detailed application notes,
experimental protocols, and technical data for the use of di-n-amyl disulfide as a flavoring
agent in food science.

Chemical and Physical Properties

Di-n-amyl disulfide is a symmetrical disulfide with the following properties:
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Property

Value

Chemical Name

Dipentyl disulfide

Synonyms Di-n-amyl disulfide, Amyl disulfide

CAS Number 112-51-6

FEMA Number 4575 (for diisoamyl disulfide)

Molecular Formula C10H22S2

Molecular Weight 206.41 g/mol

Appearance Colorless to pale yellow liquid

Odor Profile Sweet, oniony, savory[1][2]

Solubility Practically insoluble in water; soluble in
ethanol[1]

Regulatory Status

Diisoamyl disulfide is listed by the Flavor and Extract Manufacturers Association (FEMA) as a

GRAS substance under the number 4575.[1][3] This designation is based on a comprehensive

safety evaluation by the FEMA Expert Panel.

Applications in Food Products

Di-n-amyl disulfide is a potent flavor ingredient and is typically used at very low

concentrations. Its savory and pungent characteristics make it suitable for a wide range of food

applications.

Recommended Usage Levels

The following table, based on the FEMA GRAS 24 publication, provides the average usual and

maximum use levels for diisoamyl disulfide (FEMA No. 4575) in various food categories. It is

important to note that these are guidelines, and optimal usage levels may vary depending on

the specific food matrix and desired flavor profile.
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Food Category

Average Usual Use Level

Average Maximum Use

(ppm) Level (ppm)

Baked Goods 5 10
Beverages (Non-alcoholic) 0.1 3
Confections & Frostings 8 100
Frozen Dairy 5 50
Gelatins & Puddings 0.1 1
Meat Products 5 10
Processed Vegetables 5 25
Seasonings & Flavors 8 100
Snack Foods 5 10
Soft Candy 0.02 1
Soups 0.1 1

Data extracted from FEMA GRAS 24 publication snippets. A complete table was not available

in the search results.

Experimental Protocols
Sensory Evaluation Protocol

Objective: To determine the sensory threshold and flavor profile of di-n-amyl disulfide in a

specific food matrix.

Materials:

o Di-n-amyl disulfide (food grade)

e Food matrix (e.g., vegetable oil, aqueous solution with emulsifier, or a simple food base like

unsalted broth)
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Trained sensory panel (8-12 members)

Odor-free sample cups with lids

Pipettes and glassware

Sensory evaluation software or ballots
Methodology:

o Stock Solution Preparation: Prepare a stock solution of di-n-amyl disulfide in a suitable
solvent (e.g., ethanol or propylene glycol) at a concentration of 1000 ppm.

e Sample Preparation:

o Prepare a series of dilutions from the stock solution in the chosen food matrix. The
concentration range should span from below the expected detection threshold to a level
that is clearly perceptible. A logarithmic scale is recommended (e.g., 0.01, 0.1, 1, 10, 100

ppb).
o Prepare a blank sample (food matrix without added di-n-amyl disulfide).
e Sensory Evaluation Method (Triangle Test for Threshold Determination):

o Present panelists with three samples: two are identical (either both blank or both with a
specific concentration of the disulfide), and one is different.

o Ask panelists to identify the odd sample.

o The detection threshold is the lowest concentration at which a statistically significant
number of panelists can correctly identify the odd sample.

o Flavor Profile Analysis (Quantitative Descriptive Analysis - QDA):
o Present panelists with a range of concentrations of di-n-amyl disulfide in the food matrix.

o Using a standardized scoresheet with relevant flavor descriptors (e.g., onion, garlic,
sulfury, savory, sweet, metallic), panelists rate the intensity of each attribute for each
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sample.

o Analyze the data to create a flavor profile for di-n-amyl disulfide at different
concentrations.

Workflow for Sensory Evaluation:

Caption: Workflow for the sensory evaluation of di-n-amyl disulfide.

Analytical Quantification Protocol (Headspace GC-MS)

Objective: To quantify the concentration of di-n-amyl disulfide in a food matrix.

Materials:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

e Headspace autosampler

e GC column suitable for volatile sulfur compounds (e.g., DB-5ms, DB-WAX)

e Di-n-amyl disulfide standard

 Internal standard (e.g., d10-diethyl sulfide or another suitable deuterated analog)
» Food matrix

» Solvent for extraction (if necessary, e.g., dichloromethane)

e Headspace vials with septa

Methodology:

o Standard Preparation: Prepare a series of calibration standards of di-n-amyl disulfide in the
same (or a similar) matrix as the sample, each containing a fixed concentration of the
internal standard.

e Sample Preparation:
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o Accurately weigh a known amount of the food sample into a headspace vial.
o Add a known amount of the internal standard.

o If the matrix is solid, a liquid extraction or the addition of a matrix modifier may be
necessary to facilitate the release of volatiles.

e Headspace Sampling:
o Place the vials in the headspace autosampler.

o Equilibrate the samples at a specific temperature and time to allow the volatile compounds
to partition into the headspace. Typical conditions might be 60-80°C for 15-30 minutes.

e GC-MS Analysis:
o Inject a known volume of the headspace gas onto the GC column.

o Use a temperature program that effectively separates di-n-amyl disulfide from other
volatile compounds.

o The mass spectrometer should be operated in selected ion monitoring (SIM) mode for
high sensitivity and selectivity, monitoring characteristic ions for di-n-amyl disulfide and
the internal standard.

e Quantification:

o Generate a calibration curve by plotting the ratio of the peak area of di-n-amyl disulfide
to the peak area of the internal standard against the concentration of the standards.

o Calculate the concentration of di-n-amyl disulfide in the sample based on its peak area
ratio and the calibration curve.

Workflow for GC-MS Analysis:

Caption: Workflow for the quantitative analysis of di-n-amyl disulfide by HS-GC-MS.

Flavor Perception Pathway
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The perception of di-n-amyl disulfide's flavor is a complex process involving both the sense of
smell (olfaction) and taste (gustation). The volatile nature of the disulfide allows it to travel to
the olfactory receptors in the nasal cavity, where it binds to specific G-protein coupled
receptors, initiating a signaling cascade that results in the perception of its characteristic
aroma.

Caption: Simplified pathway of di-n-amyl disulfide flavor perception.

Conclusion

Di-n-amyl disulfide is a valuable tool for food scientists and flavorists seeking to create
authentic and impactful savory flavors. Its GRAS status and well-defined oniony, savory profile
make it a reliable ingredient for a variety of food applications. The provided protocols for
sensory evaluation and analytical quantification offer a framework for its effective and
controlled use in food product development. Further research to determine precise sensory
thresholds in various food matrices would be beneficial for more nuanced flavor creation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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